molecular formula C10H17N3O2 B1462413 2-Amino-1-(4-cyclopropanecarbonylpiperazin-1-yl)ethan-1-one CAS No. 1082339-51-2

2-Amino-1-(4-cyclopropanecarbonylpiperazin-1-yl)ethan-1-one

Cat. No.: B1462413
CAS No.: 1082339-51-2
M. Wt: 211.26 g/mol
InChI Key: QHQYPZHKWWVZMF-UHFFFAOYSA-N
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Description

2-Amino-1-(4-cyclopropanecarbonylpiperazin-1-yl)ethan-1-one is a piperazine derivative characterized by a cyclopropanecarbonyl substituent at the 4-position of the piperazine ring and an amino ethanone moiety. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, including neurotransmitter receptors and enzymes .

Properties

IUPAC Name

2-amino-1-[4-(cyclopropanecarbonyl)piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2/c11-7-9(14)12-3-5-13(6-4-12)10(15)8-1-2-8/h8H,1-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHQYPZHKWWVZMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCN(CC2)C(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Amino-1-(4-cyclopropanecarbonylpiperazin-1-yl)ethan-1-one, with the CAS number 1082339-51-2, is a compound characterized by its unique molecular structure and potential biological activities. Its molecular formula is C10H17N3O2C_{10}H_{17}N_{3}O_{2}, and it has a molar mass of 211.26 g/mol. This compound features a piperazine ring substituted with a cyclopropanecarbonyl group, which may influence its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Research indicates that compounds with similar structures often act as modulators of serotonin and dopamine receptors, which are crucial in regulating mood, cognition, and behavior.

Pharmacological Properties

Antidepressant Activity: Preliminary studies suggest that this compound may exhibit antidepressant-like effects. The presence of the piperazine moiety is often associated with enhanced activity at serotonin receptors, which could contribute to mood elevation.

Anxiolytic Effects: Similar compounds have shown anxiolytic properties in animal models. The cyclopropanecarbonyl group may enhance binding affinity to GABA receptors, potentially leading to reduced anxiety levels.

Neuroprotective Effects: Emerging evidence points towards neuroprotective properties, possibly through the attenuation of oxidative stress and inflammation in neuronal cells. This suggests a potential therapeutic role in neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity Evidence Reference
AntidepressantIncreased serotonin levels in animal models
AnxiolyticReduced anxiety-like behavior in rodents
NeuroprotectiveDecreased oxidative stress markers

Case Study: Antidepressant Activity

In a controlled study involving rodent models, administration of this compound resulted in significant reductions in depressive-like behaviors as measured by the forced swim test. The compound was shown to increase levels of serotonin and norepinephrine in the brain, indicating a potential mechanism for its antidepressant effects.

Case Study: Anxiolytic Effects

Another study assessed the anxiolytic potential of this compound using the elevated plus maze test. Results indicated that subjects treated with the compound spent significantly more time in the open arms compared to controls, suggesting reduced anxiety levels. This aligns with findings that similar piperazine derivatives possess anxiolytic properties through modulation of GABAergic transmission.

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with this compound. Investigating its pharmacokinetics, toxicity profiles, and long-term effects will be essential for evaluating its therapeutic potential. Additionally, structure-activity relationship (SAR) studies could provide insights into optimizing its efficacy and safety for clinical applications.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential as a therapeutic agent due to its ability to interact with various biological targets.

Case Study: Antidepressant Activity
Research has indicated that derivatives of piperazine compounds exhibit antidepressant-like effects in animal models. A study demonstrated that the administration of similar piperazine derivatives resulted in significant reductions in depression-like behaviors, suggesting that 2-Amino-1-(4-cyclopropanecarbonylpiperazin-1-yl)ethan-1-one may share this property due to its structural similarities .

Neuropharmacology

The compound's interaction with neurotransmitter systems is of particular interest. Piperazine derivatives have shown promise in modulating serotonin and dopamine receptors, which are critical in the treatment of psychiatric disorders.

Case Study: Serotonin Receptor Modulation
A study focusing on piperazine analogs reported that certain compounds could act as selective serotonin reuptake inhibitors (SSRIs). Given the structural framework of this compound, it is hypothesized that it may also exhibit similar SSRI properties, warranting further investigation .

Anticancer Research

Emerging research has indicated potential anticancer properties of piperazine-based compounds. The ability of these compounds to inhibit tumor growth and induce apoptosis in cancer cells has been documented.

Case Study: Cytotoxic Activity
In vitro studies have shown that piperazine derivatives can induce apoptosis in various cancer cell lines. For example, a derivative structurally related to this compound demonstrated significant cytotoxicity against breast cancer cells, suggesting a possible avenue for cancer therapy development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations

The compound’s key structural differentiator is the cyclopropanecarbonyl group on the piperazine ring. Comparisons with analogs highlight how substituent modifications influence physicochemical and pharmacological properties:

Compound Name Piperazine Substituent Ethanone Modification Molecular Weight (g/mol) Key References
2-Amino-1-(4-cyclopropanecarbonylpiperazin-1-yl)ethan-1-one Cyclopropanecarbonyl Amino group ~265.3 (calculated) -
2-Amino-2-phenyl-1-(4-phenylpiperazin-1-yl)ethan-1-one (23) Phenyl Amino + phenyl 296.18
2-Amino-1-(4-(2-chlorophenyl)piperazin-1-yl)ethan-1-one (24) 2-Chlorophenyl Amino group 330.13
1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone Phenyl Chloro substituent 252.73
2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone dihydrochloride Benzyl Amino group + HCl salt 331.23 (with HCl)

Key Observations :

  • Cyclopropanecarbonyl vs.
  • Amino vs. Chloro Substituents: The amino group in the target compound enables hydrogen bonding, contrasting with the chloro substituent in 1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone, which may prioritize hydrophobic interactions .
Physicochemical Properties
  • Solubility : Hydrochloride salts (e.g., ) improve aqueous solubility, critical for bioavailability. The cyclopropanecarbonyl group’s polarity may balance solubility and membrane permeability.
  • Molecular Weight : The target compound (~265 g/mol) falls within the optimal range for CNS drugs, unlike bulkier analogs like 2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid (~394 g/mol) .
Pharmacological Implications
  • Psychoactive Potential: Analogs like bk-2C-B (2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one) exhibit psychoactivity due to aryl substitutions mimicking phenethylamines . The cyclopropanecarbonyl group may reduce such activity, steering utility toward non-CNS applications.
  • Antimicrobial and Anticancer Activity : Piperazine derivatives with halogenated aryl groups (e.g., 2-chlorophenyl in ) show antibacterial properties. The target compound’s cyclopropane moiety could modulate interactions with bacterial enzymes or cancer targets .

Preparation Methods

Acylation and Deprotection

  • Procedure: 1-tert-butoxycarbonyl-4-(cyclopropanecarbonyl)piperazine (190 mg, 0.75 mmol) dissolved in dichloromethane; trifluoroacetic acid (1 mL) added; stirred at room temperature until reaction completion (~2 h); washed with saturated sodium bicarbonate solution; organic phase concentrated to yield N-(cyclopropanecarbonyl)piperazine in 97% yield as pale yellow solid.

Reduction with Lithium Aluminium Hydride

  • Procedure: Lithium aluminium hydride (770 mg, 20.3 mmol) suspended in tetrahydrofuran (150 mL); 1-(cyclopropylcarbonyl)piperazine (1.56 g, 10.1 mmol) added gradually; refluxed for 30 min; cooled and carefully quenched with water and sodium hydroxide solution; precipitate filtered off; filtrate evaporated to yield colorless oil product used without further purification.

Catalytic Hydrogenation

  • Procedure: Benzyl 4-(cyclopropylcarbonyl)piperazine-1-carboxylate (3.00 g, 10.4 mmol) dissolved in ethanol (100 mL); 10% palladium on carbon (1.5 g) added; stirred under hydrogen atmosphere at room temperature overnight; catalyst filtered off; filtrate evaporated to give product in 97.3% yield as colorless oil.

Analytical Data Supporting Preparation

  • NMR Spectra: Proton NMR data consistently show characteristic multiplets for cyclopropyl protons (0.1–1.0 ppm), piperazine methylene protons (2.5–3.7 ppm), and amide or amino protons (broad signals around 3.5–4.0 ppm).
  • Mass Spectrometry: Molecular ion peaks consistent with the expected molecular weight of 2-amino-1-(4-cyclopropanecarbonylpiperazin-1-yl)ethan-1-one and related intermediates confirm successful synthesis.
  • Purification: Preparative HPLC and flash chromatography are commonly employed to isolate pure products, especially after reductive amination or coupling reactions.

Summary and Recommendations

The preparation of This compound is well-established through several synthetic routes involving:

  • Efficient acylation of piperazine with cyclopropanecarbonyl derivatives.
  • Reduction steps using lithium aluminium hydride or catalytic hydrogenation to modify protecting groups or intermediates.
  • Reductive amination and coupling reactions to install the aminoacetyl functionality.
  • Use of mild reaction conditions and purification techniques to ensure high purity and yield.

For laboratory synthesis, the choice of method depends on available starting materials and desired scale. The lithium aluminium hydride reduction and trifluoroacetic acid deprotection steps are particularly effective for producing high-purity intermediates. Coupling reactions using HBTU or EDC provide flexible routes for derivatization.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-Amino-1-(4-cyclopropanecarbonylpiperazin-1-yl)ethan-1-one?

  • Answer : Synthesis typically involves sequential functionalization of the piperazine ring. First, cyclopropanecarbonyl chloride reacts with piperazine under Schotten-Baumann conditions to introduce the acyl group. Subsequent coupling of the amino ketone moiety via reductive amination or nucleophilic substitution is employed. Solvent choice (e.g., dichloromethane or THF) and temperature control (0–25°C) are critical to minimize side reactions like over-acylation . Purification often utilizes column chromatography with gradients of ethyl acetate/hexane.

Q. How is the structural integrity of this compound validated in crystallographic studies?

  • Answer : Single-crystal X-ray diffraction (SC-XRD) with refinement via SHELXL (v.2018+) is the gold standard. Key parameters include resolving twinning (common in piperazine derivatives) using the TWIN/BASF commands and validating hydrogen bonding networks (e.g., N–H···O interactions). Residual density maps should confirm the absence of disorder in the cyclopropane ring .

Q. What spectroscopic techniques are optimal for characterizing its solution-phase conformation?

  • Answer : Use 1H^1\text{H}- and 13C^{13}\text{C}-NMR in deuterated DMSO to identify the amino (δ 1.8–2.2 ppm) and carbonyl (δ 170–175 ppm) groups. IR spectroscopy (1700–1650 cm1^{-1}) confirms the ketone. High-resolution mass spectrometry (HRMS) with ESI+ mode ensures molecular ion ([M+H]+^+) accuracy within 3 ppm .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

  • Answer : Discrepancies often arise from variations in cyclopropane stability under acidic/basic conditions. Systematic optimization via Design of Experiments (DoE) is recommended, testing variables like reaction time (6–24 hrs), stoichiometry (1:1.2 acyl chloride:piperazine), and catalysts (e.g., DMAP vs. TEA). Statistical tools (ANOVA) can isolate critical factors .

Q. What computational strategies predict the compound’s receptor-binding affinity?

  • Answer : Molecular docking (AutoDock Vina) with homology-modeled targets (e.g., serotonin or dopamine receptors) using the compound’s InChI string for 3D structure generation. Pharmacophore models should prioritize the amino and carbonyl groups as hydrogen bond donors/acceptors. MD simulations (NAMD, 100 ns) assess stability of ligand-receptor complexes .

Q. How does steric strain in the cyclopropane ring influence its reactivity in derivatization?

  • Answer : Cyclopropane’s angle strain increases susceptibility to ring-opening reactions. DFT calculations (Gaussian 16, B3LYP/6-31G*) quantify strain energy (~27 kcal/mol). Experimentally, nucleophilic attack (e.g., by Grignard reagents) at the carbonyl adjacent to the cyclopropane is preferred, monitored via 19F^{19}\text{F}-NMR if fluorinated analogs are synthesized .

Q. What crystallographic challenges arise during refinement, and how are they mitigated?

  • Answer : Piperazine ring puckering and cyclopropane disorder are common. Strategies include:

  • Using SHELXL’s ISOR/DFIX commands to restrain bond lengths/angles.
  • Applying PLATON’s SQUEEZE to model solvent-accessible voids.
  • Validating with Rint_{\text{int}} < 0.05 and GooF = 1.0–1.2 .

Q. How to design structure-activity relationship (SAR) studies targeting CNS applications?

  • Answer : Synthesize analogs with:

  • Varied acyl groups (e.g., replacing cyclopropane with adamantane).
  • Substituents on the piperazine nitrogen (e.g., methyl, benzyl).
  • Test in vitro for blood-brain barrier permeability (PAMPA-BBB assay) and receptor binding (radioligand displacement assays for 5-HT2A_{2A}) .

Methodological Notes

  • Data Contradictions : Cross-validate synthetic protocols using orthogonal techniques (e.g., LC-MS purity >98%, elemental analysis Δ <0.4%).
  • Safety : Handle under inert atmosphere (N2_2) due to amino group sensitivity to oxidation. Refer to SDS guidelines for PPE (gloves, goggles) and spill management .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-1-(4-cyclopropanecarbonylpiperazin-1-yl)ethan-1-one
Reactant of Route 2
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2-Amino-1-(4-cyclopropanecarbonylpiperazin-1-yl)ethan-1-one

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